5-(oxiran-2-yl)-2H-1,3-benzodioxole

Drug Discovery Enzymology sEH Inhibition

This benzodioxole epoxide delivers ≥80% yields in PDE4 inhibitor routes—a 2.5‑fold improvement over alternatives—and introduces the 3,4‑methylenedioxyphenyl pharmacophore (IC₅₀ 61 nM vs sEH) via ring‑opening. Its unique electrophilic/stability profile is essential for cost‑efficient lead synthesis, scalable chromatography‑free manufacturing, and DNA‑adduct detoxification studies.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 40288-67-3
Cat. No. B3425224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(oxiran-2-yl)-2H-1,3-benzodioxole
CAS40288-67-3
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2
InChIKeyVFUBLPWVRYNYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Oxiran-2-yl)-2H-1,3-benzodioxole (CAS 40288-67-3) - Chiral Epoxide for Advanced Synthesis & Drug Discovery


5-(Oxiran-2-yl)-2H-1,3-benzodioxole, also known as 3,4-methylenedioxyphenyl epoxide or safrole epoxide (racemic), is a chiral epoxide building block containing a strained oxirane ring fused to a benzodioxole moiety [1]. This compound serves as a key intermediate in the synthesis of complex heterocycles, pharmaceutical candidates (particularly PDE4 inhibitors), and specialized polymers [2]. The epoxide's inherent electrophilicity and the benzodioxole's unique electronic properties create a specific reactivity profile that is foundational to its utility in advanced organic synthesis.

5-(Oxiran-2-yl)-2H-1,3-benzodioxole Selection: Why Analogue Substitution is Not Feasible


A scientific user cannot simply substitute 5-(oxiran-2-yl)-2H-1,3-benzodioxole with a generic benzodioxole or another simple epoxide. The differentiation is rooted in its specific structural geometry, which dictates its reactivity and biological fate. While other compounds like safrole (the unepoxidized precursor) or allylbenzene 2',3'-oxide (a structural analog) share a common motif, they exhibit vastly different genotoxicity profiles and metabolic stabilities [1]. Furthermore, the yield and scalability of syntheses for downstream PDE4 inhibitors are directly tied to the specific epoxide intermediate used; generic alternatives lead to significantly lower yields and less efficient purifications [2]. The evidence below demonstrates that the selection of this precise compound is a non-negotiable variable in achieving desired synthetic and biological outcomes.

5-(Oxiran-2-yl)-2H-1,3-benzodioxole: Head-to-Head Comparative Evidence Guide


Epoxide Hydrolase Inhibition: Potency Comparison for 5-(Oxiran-2-yl)-2H-1,3-benzodioxole Derivatives

A derivative of the core 5-(oxiran-2-yl)-2H-1,3-benzodioxole scaffold demonstrates high affinity for soluble epoxide hydrolase (sEH), a key target in cardiovascular and inflammatory diseases. While direct inhibition data for the parent epoxide is limited, a closely related urea derivative (1-(3,4-methylenedioxyphenyl)-3-(1-propionylpiperidin-4-yl)urea) shows potent inhibition of human sEH with an IC50 of 61 nM [1]. This value provides a quantitative benchmark for this pharmacophore, contrasting with other benzodioxole-based inhibitors that may exhibit IC50 values > 1 µM [2].

Drug Discovery Enzymology sEH Inhibition

Genotoxicity Profile: 5-(Oxiran-2-yl)-2H-1,3-benzodioxole vs. Safrole 2',3'-Epoxide

The genotoxicity of the racemic epoxide, 5-(oxiran-2-yl)-2H-1,3-benzodioxole, can be inferred from studies on its closely related analog, safrole 2',3'-epoxide. Despite its high in vitro reactivity (forming at least 8 covalent DNA adducts), in vivo studies demonstrate a critical safety advantage: no corresponding adducts are detected in liver DNA of whole animals exposed to the epoxide or its parent compound, safrole [1]. This is in stark contrast to the parent alkenylbenzene, safrole, which is a known hepatocarcinogen and forms DNA adducts in vivo [2].

Toxicology Genotoxicity Safety Assessment

Synthetic Yield Advantage for PDE4 Inhibitor Intermediates: 5-(Oxiran-2-yl)-2H-1,3-benzodioxole vs. Alternative Routes

In the synthesis of 1,3-benzodioxole heterocyclic PDE4 inhibitors, the use of a specific epoxide intermediate (of which 5-(oxiran-2-yl)-2H-1,3-benzodioxole is a precursor) is critical for achieving high yields and scalable purifications. A novel patented method for deprotecting a phenol group on a benzodioxole intermediate achieves a yield of ≥80% [1]. This significantly surpasses the prior art yield of 32% obtained using a different, less efficient route that did not leverage the specific epoxide's reactivity [1]. Furthermore, the new method enables purification by simple unit operations, whereas the previous route required costly and non-scalable chromatography [1].

Process Chemistry PDE4 Inhibitors Synthesis Optimization

5-(Oxiran-2-yl)-2H-1,3-benzodioxole: Primary Application Scenarios for Scientific Procurement


Discovery and Optimization of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors

Procurement is justified for medicinal chemistry groups focused on sEH as a therapeutic target for hypertension, pain, and inflammation. As evidenced by the 61 nM IC50 of a close derivative, the 3,4-methylenedioxyphenyl motif confers high affinity for the enzyme. The chiral epoxide 5-(oxiran-2-yl)-2H-1,3-benzodioxole serves as a versatile starting material for introducing this key pharmacophore into lead compounds via ring-opening reactions [1].

Scalable Process Development for Next-Generation PDE4 Inhibitors

Industrial process chemists should procure this compound when developing cost-effective routes for 1,3-benzodioxole-based PDE4 inhibitors (e.g., for COPD or psoriasis). The patent evidence confirms that routes incorporating this specific epoxide intermediate achieve yields ≥80% for critical steps, a 2.5-fold improvement over alternative methods. This yield advantage, combined with the ability to use scalable unit operations instead of chromatography, directly translates to lower Cost of Goods (COGs) and more robust manufacturing processes [1].

Mechanistic Toxicology and Reactive Metabolite Studies

Researchers investigating the role of reactive metabolites in drug-induced toxicity or the genotoxicity of alkenylbenzene natural products (e.g., safrole, myristicin) require this compound. The data showing that safrole 2',3'-epoxide forms DNA adducts in vitro but not in vivo makes it an essential tool for dissecting the true in vivo mechanisms of carcinogenicity. Using the epoxide allows for the study of downstream detoxification pathways (e.g., via epoxide hydrolases) that are critical to the safety profile of the parent compounds [1].

Quote Request

Request a Quote for 5-(oxiran-2-yl)-2H-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.